1-Cyclopropyl-1-(naphthalen-2-yl)ethanol
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Overview
Description
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is an organic compound with the molecular formula C15H16O It is characterized by a cyclopropyl group attached to a naphthalene ring via an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol typically involves the reaction of cyclopropyl ketone with naphthalene derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and naphthalene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1-(naphthalen-1-yl)ethanol
- 1-Cyclopropyl-1-(phenyl)ethanol
- 1-Cyclopropyl-1-(naphthalen-2-yl)methanol
Uniqueness
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is unique due to the specific positioning of the cyclopropyl and naphthalene groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Biological Activity
1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anti-inflammatory, anti-cancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopropyl group attached to a naphthalene moiety through an ethanol linkage. This unique structure may contribute to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that at higher concentrations, the compound enhanced its anti-inflammatory response without exhibiting toxicity. The following table summarizes the anti-inflammatory effects of various analogs, including this compound:
Compound | R₁ | R₂, R₂' | R₃ | NO₂ as % | Cell Viability % |
---|---|---|---|---|---|
1 | Phenyl | H, CH₃ | COOH | 80.7 ± 3.6 | 102 ± 2.7 |
11b | 4-F-Phenyl | Cyclopropyl | COOH | 86.4 ± 3.5 | 102 ± 1.7 |
12b | Naphthyl | Ethyl | CN | 91.3 ± 4.6 | 107 ± 1.1 |
1 | Cyclopropyl | H | COOH | 69.1 ± 3.2 | 109 ± 2.7 |
These findings suggest that structural modifications can enhance the anti-inflammatory activity while maintaining cell viability .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, particularly breast cancer cells, with IC₅₀ values comparable to established chemotherapeutics like Olaparib.
Compound | Cancer Type | IC₅₀ (µM) |
---|---|---|
1 | Breast Cancer | 57.3 |
Olaparib | Breast Cancer | 57.3 |
This data indicates that the compound has promising potential as an anticancer agent .
3. Antiviral Activity
Recent studies have explored the antiviral properties of the compound against SARS-CoV-2. The compound displayed notable antiviral activity with an effective concentration (EC₅₀) lower than many known antiviral agents.
Strain | Compound | EC₅₀ (µM) | CC₅₀ (µM) |
---|---|---|---|
USA-WA1/2020 | 1 | 0.068 | >10 |
Delta | 1 | 0.29 | >10 |
Omicron | 1 | 0.68 | >10 |
These results suggest that the compound could be a valuable candidate for further antiviral research .
Case Study: Anti-inflammatory Mechanism
In a study examining the mechanism behind the anti-inflammatory effects of cyclopropyl analogs, researchers found that these compounds inhibited inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation pathways. The study concluded that modifications to the cyclopropyl structure could enhance therapeutic efficacy while minimizing toxicity .
Case Study: Anticancer Efficacy
Another investigation focused on the efficacy of the compound against breast cancer cell lines using various concentrations to determine dose-dependent effects on cell viability and apoptosis induction. The findings revealed significant cytotoxicity at higher concentrations, indicating a potential for use in targeted cancer therapies .
Properties
IUPAC Name |
1-cyclopropyl-1-naphthalen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(16,13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14/h2-7,10,13,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGBHYVCHZVTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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